(-)-Dihydrojasmonic acid

Description

Contextualization within the Jasmonate Family of Plant Hormones

Dihydrojasmonic acid (DHJA) is a member of the jasmonate family, a class of lipid-derived signaling molecules that function as plant hormones. nih.govnih.govresearchgate.net These phytohormones are integral to numerous aspects of plant life, controlling processes from growth and development to defense against environmental challenges. numberanalytics.comnumberanalytics.comwikipedia.org The jasmonate family is synthesized from fatty acids, primarily linolenic acid, through the octadecanoid pathway. numberanalytics.comwikipedia.org

The parent compound of this group is jasmonic acid (JA), which, along with its various metabolites, regulates plant responses to both biotic stresses, such as attacks from herbivores and pathogens, and abiotic stresses like wounding and drought. wikipedia.orgmdpi.com Jasmonates also play a crucial role in developmental processes including growth inhibition, flower and fruit development, and senescence. nih.govwikipedia.org

DHJA is structurally a saturated derivative of jasmonic acid. This chemical difference, while seemingly minor, can lead to distinct biological activities and regulatory functions within the plant. The jasmonate family includes a diverse array of compounds, such as the volatile ester methyl jasmonate (MeJA) and amino acid conjugates like jasmonoyl-isoleucine (JA-Ile), which is considered one of the most bioactive forms. mdpi.com DHJA and its own derivatives, like methyl dihydrojasmonate (MDJ), represent further diversification within this hormonal class, enabling fine-tuned regulation of plant physiology. nih.govnih.gov

Table 1: Comparison of Jasmonic Acid (JA) and Dihydrojasmonic Acid (DHJA)

| Feature | Jasmonic Acid (JA) | Dihydrojasmonic Acid (DHJA) |

|---|---|---|

| Chemical Nature | Unsaturated cyclopentanone (B42830) fatty acid derivative | Saturated cyclopentanone fatty acid derivative |

| Biosynthesis | Synthesized from linolenic acid via the octadecanoid pathway. numberanalytics.com | A derivative of jasmonic acid. |

| Primary Role | Key regulator of plant defense against biotic and abiotic stress, and developmental processes. wikipedia.orgnih.gov | A specific regulatory molecule with distinct functions, including interaction with other hormone pathways. nih.gov |

Historical Perspective of DHJA Research in Plant Science

The study of jasmonates began with the isolation of methyl jasmonate from the essential oil of Jasminum grandiflorum and the subsequent characterization of jasmonic acid in the 1960s from the fungus Lasiodiplodia theobromae. nih.govnumberanalytics.comnumberanalytics.com It wasn't until the 1980s that JA was widely recognized as an endogenous plant hormone with significant roles in plant defense and stress signaling. numberanalytics.com

Research into Dihydrojasmonic Acid (DHJA) followed the foundational work on JA. As scientific investigation into the jasmonate signaling pathway expanded, researchers began to identify a variety of JA-related compounds and metabolites in plants. nih.gov This exploration led to the discovery of DHJA and its conjugates in plant tissues. For instance, a conjugate of DHJA with the amino acid tryptophan (DHJA-Trp) was identified in Asparagus officianalis. nih.gov The discovery of such derivatives highlighted that the jasmonate family was more complex than initially understood and that these related molecules could possess unique and potent biological activities, prompting further investigation into their specific roles in plant science. nih.govnih.gov

Significance of DHJA as a Regulatory Molecule in Plants

Dihydrojasmonic acid is a significant regulatory molecule with specific functions that contribute to the complex network of plant signaling. Research has demonstrated that DHJA and its derivatives can modulate other hormone pathways and influence the production of important plant compounds. nih.govnih.gov

One of the key roles identified for DHJA is its interaction with the auxin signaling pathway. A study revealed that the tryptophan conjugate of DHJA (DHJA-Trp) is a more effective antagonist of the auxin indole-3-acetic acid (IAA) than its jasmonic acid counterpart (JA-Trp) in root growth assays. nih.gov This finding indicates that DHJA can play a potent role in regulating developmental processes controlled by auxin, such as root architecture.

Furthermore, derivatives of DHJA have been shown to act as powerful elicitors, stimulating the production of secondary metabolites in plant cell cultures. In a study using adventitious roots of Panax notoginseng, the application of methyl dihydrojasmonate (MDJ) significantly enhanced the biosynthesis and accumulation of saponins (B1172615), which are medicinally valuable compounds. nih.gov The study found that MDJ treatment upregulated the expression of several key genes involved in the saponin (B1150181) synthesis pathway, including farnesyl diphosphate (B83284) synthase and squalene (B77637) synthase, while also increasing the activity of antioxidant enzymes. nih.gov This demonstrates the significance of DHJA as a specific signaling molecule capable of activating targeted metabolic pathways in plants.

Table 2: Selected Research Findings on the Regulatory Functions of Dihydrojasmonic Acid (DHJA) in Plants

| DHJA Derivative | Plant Species | Observed Biological Effect | Reported Molecular/Physiological Mechanism |

|---|---|---|---|

| DHJA-Tryptophan (DHJA-Trp) | Arabidopsis thaliana | More effective than JA-Trp at suppressing auxin-inhibited root growth. nih.gov | Acts as a potent antagonist of the plant hormone indole-3-acetic acid (IAA). nih.gov |

| Methyl Dihydrojasmonate (MDJ) | Panax notoginseng | Enhanced the biosynthesis and accumulation of saponins in adventitious root cultures. nih.gov | Significantly upregulated the expression of genes in the saponin biosynthetic pathway and increased antioxidant enzyme activities. nih.gov |

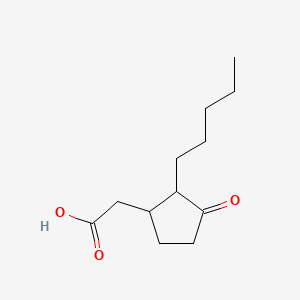

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxo-2-pentylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYTAGBXNEUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883989 | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-64-3, 98674-52-3 | |

| Record name | (±)-9,10-Dihydrojasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2-pentylcyclopentaneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrojasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of Dihydrojasmonic Acid in Plants

Precursor Pathways and Enzymatic Conversions

The formation of DHJA in plants is understood to follow the octadecanoid pathway, which is the same route responsible for the synthesis of jasmonic acid. This pathway is initiated in the chloroplasts and concludes in the peroxisomes.

The primary precursors for the biosynthesis of jasmonates, including DHJA, are the polyunsaturated fatty acids α-linolenic acid (C18:3) and, to a lesser extent, linoleic acid (C18:2) nih.govwikipedia.org. These fatty acids are released from plastidial membranes by the action of lipases. The initial step in the pathway involves the oxygenation of these fatty acids by lipoxygenase (LOX) enzymes, which specifically introduce molecular oxygen to form hydroperoxy derivatives nih.govwikipedia.orgresearchgate.net.

Following the initial oxygenation, the resulting hydroperoxides are converted to an unstable allene (B1206475) oxide by the enzyme allene oxide synthase (AOS). This allene oxide is then cyclized by allene oxide cyclase (AOC) to produce 12-oxo-phytodienoic acid (OPDA) nih.govresearchgate.netmdpi.com. OPDA is a crucial intermediate in the biosynthesis of all jasmonates and is subsequently transported from the chloroplast to the peroxisome for further modification mdpi.com. The conversion of OPDA is a key regulatory step in the pathway uni-hohenheim.de.

Within the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxo-phytodienoic acid reductase (OPR), a flavin-dependent oxidoreductase uni-hohenheim.de. In Arabidopsis thaliana, the OPR3 isoform is primarily responsible for this reduction, which is a critical step leading to the formation of the cyclopentanone (B42830) structure characteristic of jasmonates mdpi.comuni-hohenheim.de. Following this reduction, a series of β-oxidation steps shorten the carboxylic acid side chain to yield jasmonic acid wikipedia.org. While the direct synthesis of DHJA via this pathway is less documented than that of JA, it is understood that DHJA is formed through the saturation of the pentenyl side chain of JA. However, one study noted that jasmonic acid carboxyl methyltransferase (JMT), an enzyme that methylates JA, considers 9,10-dihydrojasmonic acid a poor substrate, indirectly suggesting its presence and potential for enzymatic modification in plant cells nih.gov.

Table 1: Key Enzymes in the Biosynthesis of Jasmonates

| Enzyme | Abbreviation | Role in the Pathway |

| Lipoxygenase | LOX | Oxygenation of α-linolenic acid and linoleic acid |

| Allene oxide synthase | AOS | Formation of an unstable allene oxide from hydroperoxides |

| Allene oxide cyclase | AOC | Cyclization of allene oxide to form 12-oxo-phytodienoic acid (OPDA) |

| 12-oxo-phytodienoic acid reductase | OPR | Reduction of the cyclopentenone ring of OPDA |

| Jasmonic acid carboxyl methyltransferase | JMT | Methylation of jasmonic acid |

Metabolic Fates and Derivatives of DHJA

Once synthesized, DHJA, like other jasmonates, can undergo various metabolic modifications that alter its biological activity, transport, and storage. These modifications include conjugation with amino acids and other molecules, as well as hydroxylation and oxidation.

Jasmonic acid is known to be conjugated to various amino acids, with jasmonoyl-isoleucine (JA-Ile) being the most well-studied and bioactive form nih.gov. This conjugation is catalyzed by JAR1 (JA-amino acid synthetase) nih.gov. While specific studies on the amino acid conjugates of DHJA in plants are limited, the general mechanism of jasmonate conjugation suggests that DHJA could also be a substrate for such enzymatic modifications. The synthesis of amino acid conjugates of epi-jasmonic acid has been chemically achieved, indicating the potential for such derivatives to exist nih.gov. Research in fungi has identified the presence of 9,10-dihydro-7-iso-jasmonoyl-isoleucine, providing evidence for the natural occurrence of amino acid-conjugated DHJA in other organisms nih.gov.

Hydroxylation is a common metabolic fate for jasmonic acid, leading to the formation of compounds such as 12-hydroxyjasmonic acid (12-OH-JA), which is considered an inactive form of the hormone nih.govresearchgate.net. This process is catalyzed by enzymes from the cytochrome P450 family and 2-oxoglutarate/Fe(II)-dependent oxygenases, which have been identified as JA hydroxylases in Arabidopsis nih.govresearchgate.net. These hydroxylated forms can be further modified, for instance, by sulfation researchgate.net. Although direct evidence for the hydroxylation of DHJA in plants is not extensively documented, the existence of these metabolic pathways for the closely related JA suggests that DHJA may undergo similar enzymatic modifications.

Reduction and Glucosylation Processes

The formation of dihydrojasmonic acid (DHJA) is characterized by the saturation of the double bond in the pentenyl side chain of jasmonic acid (JA). This reduction is a critical step in the diversification of jasmonate compounds. While the specific enzymes that catalyze the reduction of JA to DHJA are not extensively detailed in current research, the process is understood to be analogous to other reduction reactions within the jasmonate biosynthesis pathway.

The key enzymes responsible for the reduction of double bonds in jasmonate precursors are the 12-oxophytodienoate reductases (OPRs). uni-hohenheim.de For instance, in the main jasmonic acid biosynthesis pathway, OPDA reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of 12-oxo-phytodienoic acid (OPDA) within the peroxisomes. uni-hohenheim.demdpi.com Furthermore, an alternative, OPR3-independent pathway for JA biosynthesis exists, which involves the cytosolic enzyme OPR2. mdpi.com In this pathway, a precursor named 4,5-didehydro-JA is reduced by OPR2 to yield JA. mdpi.comresearchgate.net This demonstrates the role of cytosolic OPR enzymes in reducing carbon-carbon double bonds in JA-related molecules. Plant OPRs are categorized into two subfamilies, OPRI and OPRII, based on their substrate specificity. mdpi.comnih.govnih.gov OPRII members, like OPR3, are primarily involved in the biosynthesis of JA from its natural precursor, while OPRI members, including OPR2, have a broader substrate range. mdpi.comnih.gov

Glucosylation is a common metabolic process for jasmonates, often following hydroxylation, which increases their water solubility and facilitates transport or storage. google.com For example, 12-hydroxyjasmonic acid (12-OH-JA) can be converted to its glucoside, 12-O-β-D-glucopyranosyljasmonic acid. google.com While this process is well-documented for hydroxylated derivatives of JA, direct evidence for the glucosylation of dihydrojasmonic acid itself is not prominently featured in the available research.

Interconversion with other Jasmonates (e.g., JA, MeJA)

Dihydrojasmonic acid is part of a dynamic network of jasmonates and can be metabolically converted into other forms, such as its methyl ester or amino acid conjugates. This interconversion allows the plant to modulate the activity and function of these signaling molecules.

One of the primary conversions is methylation. Dihydrojasmonic acid can be methylated to form methyl dihydrojasmonate (MDJ). nih.govchimia.ch This reaction is analogous to the conversion of jasmonic acid (JA) to methyl jasmonate (MeJA), which is catalyzed by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT). nih.gov However, the substrate specificity of these enzymes can vary. Research on the JMT from Arabidopsis thaliana has shown that it has a significantly lower relative catalytic activity (only 8%) with dihydrojasmonic acid compared to its preferred substrate, jasmonic acid. nih.gov

Another important metabolic route for jasmonates is conjugation with amino acids. The enzyme JAR1, a JA-amino synthetase, is responsible for conjugating JA to isoleucine to form the highly active hormone jasmonoyl-isoleucine (JA-Ile). mdpi.comnih.gov Dihydrojasmonic acid can also undergo this process. The formation of N-dihydrojasmonoyl-isoleucine has been documented, indicating that DHJA serves as a substrate for amino acid conjugation enzymes. nih.gov

| Starting Compound | Converted Compound | Enzyme Family | Process |

|---|---|---|---|

| Dihydrojasmonic acid (DHJA) | Methyl dihydrojasmonate (MDJ) | JA carboxyl methyltransferase (JMT) | Methylation |

| Dihydrojasmonic acid (DHJA) | Dihydrojasmonoyl-isoleucine (DHJA-Ile) | JA-amino synthetase (e.g., JAR1) | Amino Acid Conjugation |

Subcellular Localization of DHJA Biosynthesis

The biosynthesis of jasmonates is a compartmentalized process, involving sequential reactions in different parts of the plant cell, primarily the chloroplasts and peroxisomes, with final modification steps occurring in the cytosol. mdpi.commdpi.com

The initial steps of the jasmonate pathway, leading to the formation of the precursor 12-oxo-phytodienoic acid (OPDA), take place in the chloroplasts. mdpi.com OPDA is then transported to the peroxisomes. mdpi.com Within the peroxisomes, OPDA is reduced by OPR3 and undergoes several rounds of β-oxidation to produce jasmonic acid. uni-hohenheim.demdpi.com The resulting JA is then exported from the peroxisome to the cytoplasm. mdpi.com

The final steps of dihydrojasmonic acid formation and its subsequent conversions are believed to occur in the cytosol. This is supported by the localization of the enzymes involved. For instance, in the OPR3-independent pathway of JA biosynthesis, the final reduction step is catalyzed by OPR2, which is a cytosolic enzyme. mdpi.comresearchgate.net Therefore, if DHJA is formed by the reduction of JA, this reaction would take place in the cytosol after JA is exported from the peroxisome. Similarly, the enzymes responsible for the interconversion of jasmonates, such as the JMTs that produce methyl esters and the JAR1 enzyme that synthesizes amino acid conjugates, are also active in the cytoplasm. mdpi.com

| Process | Enzyme/Molecule | Subcellular Location |

|---|---|---|

| Formation of JA Precursor (OPDA) | LOX, AOS, AOC | Chloroplast |

| Reduction of OPDA and β-oxidation | OPR3, β-oxidation enzymes | Peroxisome |

| Export of JA | Jasmonic Acid | Peroxisome to Cytosol |

| Alternative Reduction Step | OPR2 | Cytosol |

| Methylation/Conjugation (Interconversion) | JMT, JAR1 | Cytosol |

Molecular Mechanisms of Dihydrojasmonic Acid Action

DHJA Perception and Receptor Interactions

The perception of jasmonates is a critical first step in initiating a signaling cascade. This process involves a sophisticated co-receptor system that is highly sensitive to the specific structure of the jasmonate molecule.

The core of jasmonate signaling revolves around the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and a family of repressor proteins known as JASMONATE ZIM-DOMAIN (JAZ) proteins. scispace.comnih.gov In the absence of a jasmonate signal, JAZ proteins bind to and inhibit transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes. nih.govfrontiersin.org

The perception mechanism is initiated when a bioactive jasmonate, such as JA-Ile, binds to COI1, which is part of the SKP1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. scispace.com This binding event promotes the interaction between COI1 and the JAZ proteins. frontiersin.orgunl.edu This interaction is highly specific, with studies showing that only certain jasmonates, like JA-Ile, can effectively facilitate it. unl.edu Once the COI1-JAZ complex is formed, the JAZ protein is tagged with ubiquitin and subsequently degraded by the 26S proteasome. scispace.com The degradation of the JAZ repressor frees the transcription factor (e.g., MYC2) to activate the expression of downstream genes. scispace.comfrontiersin.org

The interaction between COI1 and JAZ proteins is dependent on the Jas domain found in the C-terminus of the JAZ proteins. frontiersin.org Specific amino acid residues within this domain are crucial for the interaction with COI1. unl.edu This intricate system ensures a rapid and controlled response to the presence of bioactive jasmonates.

While the COI1-JAZ co-receptor complex is central to jasmonate perception, the activity of different jasmonate compounds can vary, suggesting a degree of receptor specificity. tandfonline.comnih.gov Studies examining the structure-activity relationships of various jasmonates have shown that specific structural features are required to induce certain gene expressions. For the induction of proteinase inhibitor genes in potato, for instance, an acetyl side chain, an n-pentenyl side chain, and a keto group on the cyclopentane (B165970) ring of JA were all important for activity. tandfonline.com

Research has demonstrated that DHJA may not always act through the same pathways as JA or methyl jasmonate (MJA). For example, in tobacco cells, while JA and MJA induced the expression of a cathepsin D inhibitor-GUS fusion gene, DHJA did not. nih.gov Similarly, DHJA was found to be inactive in inducing the expression of proteinase inhibitor II (PI-II) genes in potato leaves, unlike MJA. tandfonline.com However, a derivative, n-propyl dihydrojasmonate (PDJ), has been shown to influence gene expression related to ethylene (B1197577) production in pears, indicating it is biologically active. ashs.org These findings suggest that the saturation of the pentenyl side chain in DHJA (the absence of a double bond) can significantly alter its ability to be perceived by the COI1-JAZ receptor complex or that it may interact with different, as-yet-unidentified receptors for some of its biological functions.

Physiological Roles of Dihydrojasmonic Acid in Plant Growth and Development

Modulation of Reproductive Developmentebi.ac.ukontosight.aiannualreviews.org

Dihydrojasmonic acid and its derivatives play a significant role in the reproductive phase of a plant's life, influencing the formation of flowers, the ripening of fruits, and the critical early stages of seed germination and root establishment. ontosight.aiannualreviews.orgontosight.ai

Flower Formation and Developmentontosight.ai

Jasmonates, including dihydrojasmonic acid, are recognized for their involvement in regulating flower development. ontosight.aiontosight.ai High concentrations of jasmonates are often found in the developing reproductive structures of plants, such as flowers. powergrown.com Research on Hedychium coronarium, the white ginger lily, has identified a specific jasmonic acid methyltransferase (JMT) enzyme, HcJMT1, which is responsible for the production of methyl jasmonate, a volatile derivative. nih.gov This enzyme can also utilize dihydrojasmonic acid as a substrate, highlighting the interconnectedness of these compounds in floral scent biosynthesis. nih.gov While the precise contribution of dihydrojasmonic acid to attracting pollinators is still under investigation, its role in the biochemical pathways of floral scent production is evident. nih.gov Furthermore, methods have been developed using methyl dihydrojasmonate to improve the flowering characteristics of plants, such as prolonging the opening of flowers on intact plants. google.com

Fruit Ripening and Colorationontosight.aiannualreviews.org

The influence of dihydrojasmonic acid extends to the commercially important processes of fruit ripening and color development. A derivative, n-propyl dihydrojasmonate (PDJ), has been shown to improve fruit quality. actahort.orgishs.orgresearchgate.net For instance, in apples (Malus sylvestris), the application of PDJ enhances fruit coloration by stimulating the gene responsible for anthocyanin biosynthesis. actahort.orgishs.orgresearchgate.net

Jasmonates also interact with ethylene (B1197577), a key hormone in fruit ripening. actahort.orgishs.orgresearchgate.net In apples and pears, PDJ treatment at the pre-climacteric stage increases the expression of genes involved in ethylene production, while treatment at the climacteric stage has the opposite effect. actahort.orgishs.orgresearchgate.net This suggests a complex regulatory role for jasmonates in the timing of ripening. actahort.orgishs.orgresearchgate.net In peaches, however, the application of jasmonates like methyl jasmonate (MJ) and PDJ can delay ripening by down-regulating ripening-related genes. nih.gov In 'Fuyu' persimmon, PDJ application has been shown to promote maturation. ishs.org

| Plant | Derivative | Effect on Ripening/Coloration |

| Apple (Malus sylvestris) | n-propyl dihydrojasmonate (PDJ) | Increased fruit coloration. actahort.orgishs.orgresearchgate.net |

| Pear (Pyrus communis) | n-propyl dihydrojasmonate (PDJ) | Influences ethylene biosynthesis, affecting ripening. actahort.orgishs.org |

| Peach (Prunus persica) | Methyl jasmonate (MJ), n-propyl dihydrojasmonate (PDJ) | Delayed ripening. nih.gov |

| 'Fuyu' Persimmon | n-propyl dihydrojasmonate (PDJ) | Promoted maturation. ishs.org |

Regulation of Vegetative Growthebi.ac.uk

Leaf Senescence

Dihydrojasmonic Acid in Plant Stress Responses

Biotic Stress Responses

Plants are constantly under attack from a range of organisms. Dihydrojasmonic acid is a key signaling molecule that helps to orchestrate a robust defense against these biological threats. ontosight.aiontosight.ai

Defense Against Herbivores and Insect Attack

The jasmonate family of hormones, which includes dihydrojasmonic acid, is central to a plant's defense system against herbivores and insects. ontosight.aiontosight.ai When a plant is wounded by an insect, it can trigger the production of jasmonates. mdpi.com These compounds then activate signaling pathways that lead to the production of defense-related compounds. mdpi.comnih.gov

Research suggests that there may be a specific pathway in plants that converts linoleic acid into 9,10-dihydrojasmonic acid as an alternative wound signal. pnas.orgnih.gov This indicates a specialized role for dihydrojasmonic acid in the complex network of plant defense. While jasmonic acid and its conjugate, jasmonoyl-L-isoleucine (JA-Ile), are well-established as key players in insect defense, the precise contribution of dihydrojasmonic acid is an area of ongoing investigation. pnas.orgresearchgate.net However, the induction of the jasmonate pathway, in general, is a clear and crucial response to herbivory. mdpi.comnih.gov

Some studies have explored the use of jasmonates, including their derivatives, to enhance plant protection against insect pests in agricultural settings. ontosight.aiscispace.com The application of these compounds can induce the same defense responses that are naturally triggered by herbivore attacks. nih.gov

Defense Against Pathogens (e.g., Fungi, Bacteria)

The jasmonate signaling pathway, involving compounds like dihydrojasmonic acid, is also critical for defending against a wide array of pathogens, including fungi and bacteria. ontosight.aiontosight.airesearchgate.net When a plant detects a pathogen, it can initiate the production of jasmonates to signal a defensive response. nih.gov This response often involves the production of antimicrobial compounds and proteins that can inhibit the growth and spread of the invading pathogen. nih.gov

The interaction between jasmonate signaling and other defense-related hormone pathways, such as the salicylic (B10762653) acid pathway, is complex and can be either synergistic or antagonistic depending on the specific pathogen. scirp.org Generally, the jasmonate pathway is considered a primary line of defense against necrotrophic pathogens, which kill host tissues to obtain nutrients. scirp.org

Research has shown that the application of jasmonates can increase a plant's resistance to certain pathogens. researchgate.net For instance, the precursor to jasmonic acid, 12-oxophytodienoic acid (OPDA), has been shown to confer resistance against some pathogens even in the absence of jasmonic acid itself, highlighting the multifaceted nature of this defense pathway. mdpi.comnih.gov

Induction of Defense-Related Proteins and Secondary Metabolites

A key mechanism by which dihydrojasmonic acid and other jasmonates protect plants is by inducing the expression of genes that encode for defense-related proteins and the biosynthesis of secondary metabolites. researchgate.net Upon perception of a threat, the jasmonate signaling cascade is activated, leading to the transcription of a wide range of defense genes. pnas.org

These induced proteins can have various functions, including acting as proteinase inhibitors that interfere with the digestion of herbivores, or as enzymes involved in the production of toxic or repellent secondary metabolites. mdpi.com Secondary metabolites, such as alkaloids and phenolic compounds, can act as direct deterrents to herbivores and pathogens. researchgate.net

The accumulation of these defense compounds is a hallmark of the jasmonate-mediated defense response and is a critical component of a plant's ability to withstand biotic attacks. nih.govresearchgate.net

Abiotic Stress Responses

In addition to defending against living organisms, plants must also cope with non-living environmental stresses. Dihydrojasmonic acid and the broader jasmonate family play a significant role in helping plants tolerate these abiotic challenges. google.commdpi.commdpi.com

Drought and Osmotic Stress Tolerance

Jasmonates, including dihydrojasmonic acid, are involved in plant responses to drought and osmotic stress. mdpi.com These hormones can help plants conserve water and maintain cellular integrity under water-deficient conditions. notulaebotanicae.ro

One of the ways jasmonates contribute to drought tolerance is by promoting the accumulation of osmolytes, such as proline. mdpi.com These molecules help to maintain the osmotic balance within cells, preventing water loss and protecting cellular structures. mdpi.com Furthermore, jasmonates can enhance the activity of antioxidant enzymes, which help to mitigate the oxidative damage caused by the accumulation of reactive oxygen species (ROS) during drought stress. mdpi.comfrontiersin.org

Studies have shown that the application of jasmonates can improve the drought tolerance of various plant species by enhancing these protective mechanisms. mdpi.comfrontiersin.org

Heat Stress Acclimation

High temperatures can be detrimental to plant growth and survival. Jasmonates have been implicated in the acclimation of plants to heat stress. mdpi.com Exposure to heat can lead to an increase in the endogenous levels of jasmonates, suggesting their involvement in the heat stress response. mdpi.com

The following table provides a summary of the research findings on the role of Dihydrojasmonic Acid in plant stress responses.

| Stress Type | Specific Stress | Role of Dihydrojasmonic Acid and Jasmonates | Key Research Findings |

| Biotic | Herbivores and Insects | Activation of defense signaling pathways. | Induction of proteinase inhibitors and toxic secondary metabolites. mdpi.com |

| Pathogens (Fungi, Bacteria) | Mediation of defense against necrotrophic pathogens. | Upregulation of antimicrobial compounds and defense proteins. nih.govscirp.org | |

| Abiotic | Drought and Osmotic Stress | Enhancement of tolerance mechanisms. | Promotion of osmolyte accumulation and antioxidant enzyme activity. mdpi.comfrontiersin.org |

| Heat Stress | Facilitation of acclimation processes. | Regulation of heat shock protein production. mdpi.com |

Cold Stress Tolerance

Jasmonates, a class of lipid-based plant hormones that includes dihydrojasmonic acid, play a significant role in mediating plant responses to a variety of abiotic stresses, including cold. mdpi.com The accumulation of jasmonates is a notable response in plants exposed to low temperatures. encyclopedia.pub For instance, in species like Artemisia annua, exposure to cold stress leads to higher levels of jasmonic acid (JA) and activates the expression of genes responsible for JA biosynthesis. mdpi.com This induction of the JA pathway is a key part of the plant's defense mechanism against cold. nih.gov

The protective role of jasmonates against cold stress is further evidenced by the fact that external application of these compounds can enhance freezing tolerance in plants such as Arabidopsis. nih.gov This enhanced tolerance is linked to the positive regulation of the C-REPEAT BINDING FACTOR (CBF) transcriptional pathway. nih.gov The CBF pathway is a central regulator of cold acclimation, controlling the expression of a suite of cold-responsive (COR) genes that help protect cells from freezing-induced damage. encyclopedia.pub Jasmonate signaling activates the CBF pathway, leading to the upregulation of these downstream COR genes and ultimately improving the plant's ability to withstand cold conditions. nih.gov

Research on synthetic analogs of dihydrojasmonic acid has provided more direct evidence of its role in cold tolerance. For example, n-propyl dihydrojasmonate (PDJ) treatment has been shown to improve chilling tolerance in apple fruits. cabidigitallibrary.org This effect is achieved through the induction of scavenging activity against reactive oxygen species, which can accumulate to damaging levels during cold stress. cabidigitallibrary.org

Furthermore, the mechanism of jasmonate-mediated cold tolerance involves crosstalk with other phytohormones, particularly abscisic acid (ABA), another key stress hormone. nih.gov In tomato plants, jasmonate accumulation under cold stress promotes the biosynthesis of ABA. nih.gov This interaction is crucial, as blocking ABA biosynthesis has been shown to impair the cold tolerance induced by jasmonates. nih.gov The core signaling component MYC2, which is activated by jasmonates, directly promotes the transcription of ABA biosynthesis genes, demonstrating a clear molecular link between these two pathways in the response to cold. nih.gov

Salinity Stress Responses

Dihydrojasmonic acid and related jasmonates are key signaling molecules in plant responses to high salinity, although their role can be complex and context-dependent. mdpi.com High salinity imposes both ionic and osmotic stress on plants, leading to the over-accumulation of reactive oxygen species (ROS) and subsequent oxidative damage. nih.govfrontiersin.org

Studies on synthetic analogs like n-propyl dihydrojasmonate (PDJ) have demonstrated a mitigating effect on salt stress. In apple seedlings subjected to NaCl stress, PDJ application was found to enhance tolerance by inducing the accumulation of endogenous jasmonic acid and abscisic acid (ABA). cabidigitallibrary.org This hormonal response was coupled with improved antioxidant activities and a reduction in the uptake of sodium ions (Na+). cabidigitallibrary.org Salt-tolerant tomato plants have also been observed to have increased levels of jasmonic acid. cabidigitallibrary.org

Conversely, some studies suggest a negative regulatory role for jasmonates in salt tolerance under specific conditions. In Arabidopsis, the application of jasmonic acid was found to decrease salt stress tolerance. nih.govfrontiersin.org This negative effect is linked to the repression of the antioxidant enzyme Catalase2 (CAT2) in a manner dependent on the transcription factor MYC2. nih.govfrontiersin.org Repression of JAZ proteins, which are repressors of JA signaling, has been shown in rice to increase salt tolerance, further supporting the idea that activated JA signaling can sometimes negatively impact the plant's ability to cope with high salinity. nih.govfrontiersin.org

Despite these contrasting roles, the application of jasmonates has been shown to significantly reduce the Na+ ion content in salt-tolerant varieties of rice and wheat and to help recover from salt-induced developmental and photosynthetic defects. mdpi.com

Table 1: Effects of n-Propyl Dihydrojasmonate (PDJ) on Apple Seedlings under NaCl Stress cabidigitallibrary.org

| Parameter | Effect of PDJ Treatment under Salt Stress |

| Endogenous Jasmonic Acid (JA) | Increased Accumulation |

| Endogenous Abscisic Acid (ABA) | Increased Accumulation |

| Antioxidant Activities (SOD, POD, CAT, APX) | Enhanced |

| Sodium Ion (Na+) Uptake | Reduced |

| Salinity Damage | Mitigated |

Response to Oxidative Stress

Oxidative stress, characterized by the increased production of reactive oxygen species (ROS), is a common secondary effect of various abiotic stresses, including cold and salinity. google.comgoogle.com Dihydrojasmonic acid and its derivatives are involved in modulating the plant's response to this cellular threat. ROS can cause significant chemical damage to cellular components like proteins and lipids. google.comgoogle.com

A key mechanism by which jasmonates confer tolerance to oxidative stress is by boosting the plant's antioxidant defense system. cabidigitallibrary.org This includes both enzymatic and non-enzymatic components. Research on n-propyl dihydrojasmonate (PDJ) in apple seedlings under salt stress revealed that its application significantly enhanced the activities of major antioxidant enzymes. cabidigitallibrary.org Similarly, the improved chilling tolerance in apple fruits treated with PDJ was linked to an induced scavenging activity against ROS. cabidigitallibrary.org In tomato, the jasmonate-responsive transcription factor MYC2 directly stimulates the expression of a glutathione (B108866) S-transferase gene, which helps to alleviate cold-induced oxidative stress. encyclopedia.pub

Table 2: Impact of Jasmonates on Antioxidant Enzyme Activity in Response to Stress cabidigitallibrary.org

| Antioxidant Enzyme | Effect of n-Propyl Dihydrojasmonate (PDJ) Application |

| Superoxide Dismutase (SOD) | Activity Enhanced |

| Peroxidase (POD) | Activity Enhanced |

| Catalase (CAT) | Activity Enhanced |

| Ascorbate Peroxidase (APX) | Activity Enhanced |

Methodologies for Dihydrojasmonic Acid Research

Analytical Techniques for DHJA Quantification

Accurate quantification of DHJA in complex biological samples is critical for understanding its physiological concentrations and activities. Researchers employ several high-precision chromatographic and mass spectrometric methods to achieve this. These techniques offer the sensitivity and selectivity required to detect and measure what are often trace amounts of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational and traditionally used technique for the analysis of jasmonates, including DHJA. creative-proteomics.com The method involves a two-step process where the chemical mixture is first separated by gas chromatography and then detected by a mass spectrometer. youtube.com For analysis, volatile compounds are required; therefore, non-volatile molecules like DHJA often undergo a derivatization step, such as methylation, to increase their volatility. researchgate.net

In the gas chromatograph, the vaporized sample is carried by an inert gas through a column. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase within the column. youtube.com Once separated, the molecules enter the mass spectrometer, where they are ionized, typically through electron impact (EI). This process fragments the molecules into a unique pattern of ions based on their mass-to-charge (m/z) ratio. youtube.comyoutube.com The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification and quantification of DHJA. walshmedicalmedia.com The area under the peak in the gas chromatogram is directly proportional to the concentration of the compound in the sample. youtube.com A predicted GC-MS spectrum for the related compound dihydrojasmone (B1670601) shows characteristic fragmentation patterns that can be used as a guide for identification. hmdb.ca

| Step | Description | Purpose |

|---|---|---|

| Sample Preparation | Extraction from plant material followed by derivatization (e.g., methylation). | To isolate DHJA and increase its volatility for GC analysis. researchgate.net |

| Gas Chromatography (GC) | The derivatized sample is vaporized and separated on a capillary column. | To separate DHJA from other components in the sample based on boiling point and polarity. youtube.com |

| Mass Spectrometry (MS) | Separated compounds are ionized and fragmented, and the resulting ions are separated by their m/z ratio. | To detect and identify DHJA based on its unique mass spectrum and to quantify its amount. youtube.comyoutube.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass of molecules with extremely high accuracy and precision. measurlabs.comresearchgate.net Unlike standard mass spectrometry, HRMS can determine the mass of a compound to several decimal places, which allows for the calculation of its exact elemental formula. researchgate.net This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).

When applied to DHJA analysis, HRMS provides unambiguous identification by matching the experimentally measured accurate mass with the theoretical mass of DHJA (C₁₂H₂₀O₃). The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the separation of DHJA signals from interfering matrix components, thereby increasing the confidence in its identification and quantification, even in complex biological extracts. nih.govthermofisher.com This technique can be used for both targeted quantification and untargeted screening to discover new metabolites related to the jasmonate pathway. nih.gov

Ultra-High-Performance Liquid Chromatography-Time-of-Flight-High-Resolution Mass Spectrometry (UHPLC-TOF-HRMS) is a state-of-the-art analytical platform that combines the high separation efficiency of UHPLC with the high speed and mass accuracy of TOF-HRMS. nih.gov UHPLC utilizes columns with smaller particle sizes to achieve faster separations and higher resolution compared to conventional HPLC. nih.gov This is particularly advantageous for analyzing complex plant extracts containing numerous metabolites.

The UHPLC system separates DHJA from its isomers and other related jasmonates, which are then introduced into the TOF-HRMS. nih.gov The TOF analyzer measures the exact mass of the eluting ions with high resolution, providing data that can be used for both the identification and quantification of the compounds. pensoft.net This hyphenated technique is highly sensitive and provides comprehensive qualitative and quantitative information in a single analytical run, making it ideal for metabolomic studies investigating the jasmonate family. nih.govulster.ac.uk

Genetic and Molecular Approaches

To understand the biosynthesis, signaling, and physiological functions of DHJA, researchers utilize a variety of genetic and molecular tools. These approaches allow for the identification of genes involved in the jasmonate pathway and the characterization of their roles.

The analysis of mutants has been a cornerstone in dissecting the jasmonate biosynthesis and signaling pathways. nih.govbohrium.com By studying plants with mutations in specific genes, scientists can infer the function of the corresponding proteins.

Biosynthesis Mutants: Mutants deficient in the synthesis of jasmonic acid (JA) have been instrumental. For example, the fad3 fad7 fad8 triple mutant of Arabidopsis is blocked in the production of the JA precursor, α-linolenic acid, leading to a deficiency in all jasmonates, including DHJA. nih.gov Similarly, mutants like opr7opr8 in maize show dramatically reduced JA levels and exhibit defects in development and defense, highlighting the importance of the pathway that produces DHJA. nih.gov Studying such mutants helps to establish the link between the jasmonate pathway and specific physiological processes.

Response Mutants: Mutants that are insensitive to jasmonates, such as the coronatine (B1215496) insensitive 1 (coi1) mutant, have been crucial for identifying key components of the signaling cascade. nih.govbohrium.com COI1 is now known to be the receptor for the active hormone jasmonoyl-isoleucine (JA-Ile). While DHJA's direct receptor interaction is still under investigation, analyzing these response mutants provides a framework for understanding how the perception of various jasmonates, potentially including DHJA, is translated into downstream gene expression and physiological responses.

| Mutant | Organism | Affected Gene/Process | Phenotype/Significance |

|---|---|---|---|

| fad3 fad7 fad8 | Arabidopsis thaliana | Fatty acid desaturases; α-linolenic acid synthesis | Deficient in JA biosynthesis; reveals roles in flower development and defense. nih.gov |

| coi1 | Arabidopsis thaliana | F-box protein; JA-Ile receptor | Insensitive to jasmonates; identifies the core JA receptor. nih.govbohrium.com |

| opr7opr8 | Maize | OPDA reductase | Reduced JA levels; demonstrates roles in development and defense against pathogens. nih.gov |

| fou2 | Arabidopsis thaliana | Vacuolar cation channel | Constitutively elevated JA levels; links ion flux to JA biosynthesis. nih.gov |

Gene expression profiling techniques are used to measure the activity of thousands of genes at once, providing a global picture of cellular function in response to a specific signal like DHJA.

Real-Time PCR (RT-PCR): Quantitative or real-time PCR (qPCR) is a sensitive technique used to measure the expression levels of a small number of specific genes. nih.govresearchgate.net In DHJA research, qPCR can be used to validate the results from broader transcriptomic analyses or to study the regulation of specific target genes known to be involved in jasmonate signaling or biosynthesis, such as LOX2 or MYC2. researchgate.net

Transcriptomics (RNA-seq): RNA sequencing (RNA-seq) is a powerful, high-throughput method that provides a comprehensive snapshot of the entire transcriptome—the complete set of RNA transcripts—in a cell or organism under specific conditions. mdpi.comfrontiersin.org By comparing the transcriptomes of plants treated with DHJA to untreated controls, researchers can identify all the genes that are up- or down-regulated in response to the compound. nih.govnih.gov This approach can reveal entire metabolic and signaling pathways affected by DHJA, offering insights into its mode of action and its role in processes like defense against pests, stress responses, and the biosynthesis of other secondary metabolites. mdpi.comfrontiersin.org

Reporter Gene Assays

Reporter gene assays (RGAs) are versatile and powerful tools used in molecular biology to study gene expression and signal transduction pathways. nih.gov In the context of dihydrojasmonic acid (DHJA) research, these assays are instrumental in elucidating the molecular mechanisms through which DHJA exerts its effects within plant cells. The fundamental principle of an RGA involves linking a regulatory sequence of interest—such as a promoter that is responsive to a specific signaling molecule—to a gene that encodes a readily detectable protein, known as a reporter. promega.com

Commonly used reporter genes include those encoding enzymes like luciferase, β-galactosidase, and chloramphenicol (B1208) acetyltransferase (CAT), or fluorescent proteins such as Green Fluorescent Protein (GFP). nih.govnih.gov When a signaling pathway is activated by a stimulus, such as the binding of a hormone to its receptor, the responsive promoter drives the expression of the reporter gene. The resulting protein can then be quantified, typically by measuring its enzymatic activity (e.g., luminescence for luciferase) or fluorescence. promega.comdrugtargetreview.com This output provides a quantitative measure of the activity of the signaling pathway. nih.gov

In DHJA research, RGAs can be designed to identify and characterize the receptors and downstream components of its signaling cascade. For instance, a reporter gene can be placed under the control of a promoter known to be activated by jasmonates. By exposing cells containing this reporter system to DHJA, researchers can measure the extent of reporter gene activation and thus quantify the cellular response to DHJA. This approach is crucial for:

Screening for Receptors: Identifying proteins that bind to DHJA and initiate a signaling response.

Pathway Dissection: Determining the specific transcription factors and DNA elements (like responsive elements) that are involved in the DHJA-mediated gene expression. nih.gov

Comparative Analysis: Investigating the subtle differences in signaling activity between DHJA, jasmonic acid (JA), and other derivatives, which is key to understanding the fine-tuning of plant hormone signaling networks. mtoz-biolabs.com

One study demonstrated that a jasmonic acid methyltransferase (HcJMT1) exhibited catalytic activity not only toward jasmonic acid but also its structural analogue, dihydrojasmonic acid, highlighting the direct interaction of DHJA with key enzymes in the jasmonate pathway. mdpi.com Reporter assays could be further employed to study how such modifications influence receptor binding and subsequent gene activation.

Table 1: Common Reporter Genes Used in Cellular Research

| Reporter Gene | Protein Product | Detection Method | Key Advantages |

| Luciferase (luc) | Luciferase Enzyme | Luminescence measurement after substrate addition | High sensitivity, no post-translational modification needed. nih.gov |

| Green Fluorescent Protein (GFP) | Fluorescent Protein | Fluorescence microscopy or spectroscopy | Allows for real-time analysis in living cells without cell lysis. nih.gov |

| β-glucuronidase (GUS) | GUS Enzyme | Histochemical staining or fluorometric assay | Stable gene product, suitable for plant tissues. nih.gov |

| Chloramphenicol acetyltransferase (CAT) | CAT Enzyme | Enzymatic assay measuring acetylation | Gene product is stable and detectable at low concentrations. nih.gov |

Application of Exogenous DHJA and Derivatives in Research

The external application of dihydrojasmonic acid and its related compounds is a fundamental technique for investigating their physiological and molecular functions in plants. mdpi.com By introducing DHJA into a plant system in a controlled manner, researchers can observe the resulting effects and infer the compound's role in various biological processes. universiteitleiden.nl Dihydrojasmonic acid (H2JA) is a structural analogue of jasmonic acid (JA), a critical plant hormone involved in growth regulation, development, and stress responses. mtoz-biolabs.comnih.gov The subtle structural difference—the hydrogenation of the cyclopentenone ring in DHJA—influences its biological activity, making it a molecule of interest for dissecting the nuances of plant hormone signaling. mtoz-biolabs.com

Exogenous application is used to study DHJA's role in:

Plant Defense: Investigating its ability to induce resistance against pathogens and herbivores. mtoz-biolabs.comscielo.org.mx Studies on jasmonic acid have shown that its external application can trigger the expression of defense-related genes and the production of secondary metabolites and defense proteins. mdpi.com

Growth and Development: Examining its influence on processes such as seed germination, root growth, leaf senescence, and fruit ripening. mtoz-biolabs.comnih.gov

Stress Tolerance: Assessing its capacity to enhance plant resilience to abiotic stressors. nih.gov

Research has confirmed that the exogenous application of jasmonates can induce the biosynthesis of various specialized metabolites in both plant in vitro cultures and cultivated plants. nih.gov These studies provide a framework for understanding how DHJA might similarly modulate plant metabolic pathways.

Controlled Application Methods (e.g., Foliar Spray, Culture Media)

To ensure reproducible and interpretable results, DHJA must be applied using controlled and consistent methods. The choice of method depends on the research question and the experimental system (e.g., whole plants, specific organs, or cell cultures).

Foliar Spray: This is a common method for treating whole plants. A solution containing DHJA is sprayed directly onto the leaves of the plants. researchgate.netmdpi.comnih.gov This technique is useful for studying systemic responses, where a signal initiated in the leaves is transmitted throughout the plant. Experiments often include control groups sprayed with water or a solvent control to isolate the effects of the compound itself. nih.gov In studies on jasmonic acid, foliar application has been used to investigate its effects on forage sorghum under salt stress and on the morpho-physiological mechanisms of salt tolerance in soybean. researchgate.netnih.gov

Addition to Culture Media: For in vitro systems such as cell suspension cultures, hairy root cultures, or seedlings grown on agar (B569324) plates, DHJA is added directly to the liquid or solid growth medium. nih.govresearchgate.net This method allows for precise control over the concentration of the compound the cells or organs are exposed to and is ideal for studying cellular-level responses and metabolic changes. mdpi.com For example, research on jasmonic acid in Calendula officinalis hairy root cultures involved adding it to the culture medium to study its impact on triterpenoid (B12794562) and steroid biosynthesis. nih.gov

Experimental Design for Physiological Studies

A robust experimental design is critical for obtaining meaningful data from studies involving the application of exogenous DHJA. iaea.org A well-designed experiment allows researchers to confidently attribute observed physiological changes to the action of DHJA. Key components of such designs include:

Controls: Every experiment must include appropriate controls. A negative control (e.g., treatment with only the solvent used to dissolve DHJA) is essential to ensure that the observed effects are not due to the solvent itself. nih.gov

Replication: Biological and technical replicates are necessary to account for variability and to perform statistical analysis, ensuring the results are reliable.

Concentration Gradient: Using a range of DHJA concentrations can reveal dose-dependent responses and help identify optimal or threshold concentrations for a particular physiological effect. mdpi.com

Time-Course Analysis: Measurements are often taken at multiple time points after application (e.g., 7 and 14 days) to understand the dynamics of the plant's response over time. nih.gov

Defined Endpoints: The physiological or molecular parameters to be measured must be clearly defined. These can include morphological changes (e.g., plant height, biomass), biochemical assays (e.g., enzyme activity, metabolite levels), and molecular analysis (e.g., gene expression profiling). mdpi.comuniversiteitleiden.nlnih.gov

A comparative experimental approach is often employed. For instance, researchers might compare the effects of DHJA on wild-type plants versus mutant plants that have defects in their jasmonate signaling pathway. nih.gov Another approach involves comparing responses in different experimental models, such as whole plants and in vitro hairy root cultures, to distinguish between localized and systemic effects. nih.gov

Table 2: Example of Experimental Design for Jasmonate Research

| Experimental System | Treatment Groups | Key Parameters Measured | Research Goal | Source |

| Calendula officinalis (Pot Plants) | 1. Control (Water Spray) 2. Control (Ethanol/Water Spray) 3. Jasmonic Acid Spray | Biomass (Dry Weight), Sterol Content, Triterpenoid Saponin (B1150181) Content | To evaluate metabolic shifts between steroids and triterpenoids triggered by jasmonic acid. | nih.gov |

| Calendula officinalis (Hairy Root Culture) | 1. Control (No Additive) 2. Control (Ethanol added) 3. Jasmonic Acid in Medium | Biomass, Oleanolic Acid Content, Saponin Release into Medium | To compare metabolic modifications in an in vitro system versus a whole plant. | nih.gov |

| Jacobaea vulgaris (Potting Experiment) | 1. Sterilized Soil + Control 2. Sterilized Soil + Hormone 3. Live Soil + Control 4. Live Soil + Hormone | Plant Biomass | To determine if hormone application mitigates negative effects of live soil microbes. | universiteitleiden.nl |

| Hedychium coronarium (Enzyme Assay) | HcJMT1 Enzyme + various substrates (JA, DHJA, etc.) | Catalytic Activity (Product Formation) | To determine the substrate specificity of a jasmonic acid methyltransferase enzyme. | mdpi.com |

Future Directions and Research Gaps in Dihydrojasmonic Acid Studies

Elucidation of Specific DHJA Receptor Mechanisms

A significant gap in the current understanding of dihydrojasmonic acid (DHJA) pertains to the precise identification and characterization of its specific receptors. While the broader jasmonate signaling cascade, involving the COI1-JAZ co-receptor complex for jasmonoyl-isoleucine (JA-Ile), is well-established, the direct receptor for DHJA remains elusive. mdpi.comresearchgate.net It is suggested that the enol form of jasmonate may be the active form in receptor interactions. psu.edu Future research should focus on identifying the protein(s) that directly bind to DHJA to initiate downstream signaling. Techniques such as affinity chromatography using a DHJA-linked matrix, yeast two-hybrid screening, and co-immunoprecipitation with tagged DHJA could be employed to isolate and identify potential receptor candidates. Once identified, detailed biochemical and biophysical studies will be necessary to determine the binding affinity, specificity, and kinetics of the DHJA-receptor interaction. Furthermore, structural biology approaches like X-ray crystallography or cryo-electron microscopy could provide insights into the three-dimensional structure of the receptor-ligand complex, revealing the molecular basis of DHJA perception.

Comprehensive Understanding of DHJA Transport and Long-Distance Signaling

While it is known that jasmonates, as a class, are involved in long-distance signaling, the specific mechanisms governing the transport of DHJA throughout the plant are not fully understood. mdpi.comnih.gov Research indicates that jasmonates can be transported through the vascular system, specifically the phloem and xylem, to mediate systemic responses. nih.govpnas.orgyoutube.com However, the contribution of DHJA to this long-distance signaling network, relative to other jasmonates like JA and JA-Ile, needs to be quantified.

Future investigations should aim to:

Identify specific transporters: While transporters for JA and JA-Ile, such as members of the jasmonate transporter (JAT) family, have been identified, specific transporters for DHJA have not been characterized. nih.gov Identifying these transporters is crucial for understanding how DHJA moves between cells and is loaded into the vascular tissues.

Determine the mobile signal: It is still a matter of debate whether DHJA itself or a precursor or derivative is the primary mobile signal. mdpi.comnih.gov Isotopic labeling studies could trace the movement of DHJA from its site of synthesis to distal tissues.

Investigate the role of lipid-binding proteins: Lipid-binding and transfer proteins (LBTPs) have been proposed to facilitate the movement of hydrophobic molecules like jasmonates through aqueous environments. nih.govmdpi.com Research is needed to determine if specific LBTPs bind to and transport DHJA.

Detailed Characterization of DHJA's Role in Specific Developmental Processes

Dihydrojasmonic acid is recognized as a plant growth regulator, but its precise roles in specific developmental processes require more detailed investigation. chemimpex.commedchemexpress.comnih.govnih.govresearchgate.net While jasmonates, in general, are known to influence a wide array of developmental events from seed germination to senescence, the unique contributions of DHJA are less defined. psu.eduwikipedia.org

Key areas for future research include:

Root development: DHJA is known to promote root development. chemimpex.com However, the molecular mechanisms underlying this effect, including its influence on cell division and differentiation in the root apical meristem, need to be elucidated.

Flowering and fruit development: The role of jasmonates in reproductive development is complex. ontosight.ai Studies are needed to determine if and how DHJA influences processes such as floral timing, pollen development, and fruit ripening.

Tuberization: Jasmonates are known to be signals for tuber formation in plants like potatoes. tandfonline.com The specific activity of DHJA in inducing tuberization compared to other jasmonates should be systematically evaluated.

Unraveling the Full Spectrum of DHJA-Mediated Stress Responses

Dihydrojasmonic acid is implicated in plant defense against both biotic and abiotic stresses. chemimpex.comontosight.ai However, a comprehensive understanding of the full range of stresses influenced by DHJA and the underlying molecular pathways is still lacking.

Future research should focus on:

Biotic Stress: While DHJA is known to induce defense responses against pathogens and insects, the specific types of pests and pathogens it is most effective against need to be identified. chemimpex.comontosight.ai Furthermore, its role in systemic acquired resistance (SAR) and its interaction with other defense signaling pathways, such as the salicylic (B10762653) acid pathway, should be explored in more detail. nih.gov

Abiotic Stress: DHJA is involved in responses to abiotic stresses like salinity and waterlogging. chemimpex.comoup.com Studies have shown that jasmonate signaling can be activated by various abiotic factors, including drought, cold, and heavy metal toxicity. mdpi.comfrontiersin.orgbrandonbioscience.commdpi.com However, the specific signaling cascades and target genes regulated by DHJA under these conditions are not well-defined. For instance, while JA has been shown to impair salt stress tolerance by repressing CAT2 expression, the specific role of DHJA in this process is unclear. nih.govfrontiersin.org Research should investigate how DHJA modulates ion homeostasis, osmotic adjustment, and the antioxidant defense system to confer stress tolerance. nih.govfrontiersin.orgmdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of DHJA's function, future research must integrate data from various "omics" platforms. oup.combibliomed.org A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, will be essential to construct a comprehensive model of the DHJA signaling network. nih.govnih.govfrontiersin.org

Key objectives for this integrative approach include:

Identifying DHJA-responsive genes and proteins: Time-series transcriptomic and proteomic analyses following DHJA treatment can reveal the downstream targets of DHJA signaling.

Metabolic profiling: Metabolomic studies can identify the metabolic pathways that are altered in response to DHJA, providing insights into its physiological effects. universiteitleiden.nl For example, understanding how DHJA influences the production of secondary metabolites involved in defense.

Constructing regulatory networks: Integrating multi-omics datasets can help to build gene regulatory and protein-protein interaction networks, revealing the complex interplay between DHJA signaling and other cellular processes. nih.govresearchgate.net This approach can help predict novel components and crosstalk points in the DHJA pathway.

Q & A

Q. What controls are essential for DHJA-treated experiments in plant-pathogen interaction studies?

- Methodological Answer : Include (1) solvent-only controls (e.g., ethanol), (2) JA-treated controls to compare signaling specificity, and (3) DHJA + coronatine (a JA-Ile mimic) to test pathway redundancy. Measure phytohormones (e.g., SA, ABA) to rule out crosstalk .

Data Interpretation and Validation

Q. How can researchers address batch-to-batch variability in DHJA bioactivity?

Q. What statistical frameworks are suitable for DHJA dose-response studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.